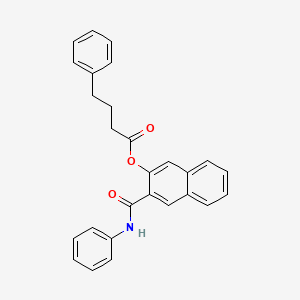

Benzosalicylanilide gamma-phenylbutyrate

Description

BenchChem offers high-quality Benzosalicylanilide gamma-phenylbutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzosalicylanilide gamma-phenylbutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96179-45-2 |

|---|---|

Molecular Formula |

C27H23NO3 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] 4-phenylbutanoate |

InChI |

InChI=1S/C27H23NO3/c29-26(17-9-12-20-10-3-1-4-11-20)31-25-19-22-14-8-7-13-21(22)18-24(25)27(30)28-23-15-5-2-6-16-23/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |

InChI Key |

GNYYFMKZROHXTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Enduring Relevance of the Salicylanilide Scaffold

An In-Depth Technical Guide to the Synthesis of Benzosalicylanilide Derivatives

From their initial discovery as modest antimicrobial agents to their contemporary investigation as potent, multifaceted therapeutic candidates, salicylanilides have carved a significant niche in medicinal chemistry.[1] Characterized by a salicylic acid core linked to an aniline via an amide bond, this "privileged scaffold" has demonstrated a remarkable spectrum of biological activities, including anthelmintic, anticancer, antibacterial, and antiviral properties.[1][2][3] The continuous exploration of this chemical space is driven by the scaffold's synthetic accessibility and its capacity for nuanced structural modifications, which allows for the fine-tuning of its pharmacological profile.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for preparing benzosalicylanilide derivatives. Moving beyond mere procedural descriptions, we will delve into the mechanistic rationale behind these methods, offering field-proven insights to inform experimental design and optimization.

Foundational Synthetic Strategies: Amide Bond Formation

The central challenge in synthesizing salicylanilides is the efficient formation of the amide bond between a salicylic acid moiety and an aniline. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions due to a competing acid-base reaction.[4] Therefore, activation of the carboxylic acid is paramount.

The Acyl Chloride (Schotten-Baumann) Approach

A classic and robust method involves converting the salicylic acid to a more electrophilic salicyl-oyl chloride. This is typically achieved by reacting the salicylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acyl chloride readily reacts with the aniline, often in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[]

Causality and Experimental Insight:

-

Why Thionyl Chloride? Thionyl chloride is often preferred for higher-boiling point substrates because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.[]

-

Handling the Hydroxyl Group: The phenolic hydroxyl group of salicylic acid can potentially react with the activating agent. While this is often not a major competing pathway, protection of the hydroxyl group (e.g., as an acetate ester) may be necessary for certain substrates or to avoid side reactions. This protecting group can then be removed in a subsequent step.[6]

-

Limitations: This method can be harsh and may not be suitable for sensitive substrates with functional groups intolerant to acidic conditions or strong electrophiles.

Direct Amidation via Coupling Reagents

Modern synthetic chemistry frequently employs coupling reagents to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.

Common Classes of Coupling Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[4]

-

Trustworthiness Note: A significant drawback of DCC is the formation of dicyclohexylurea (DCU) byproduct, which is often difficult to remove completely. EDC is advantageous as its urea byproduct is water-soluble, simplifying workup.

-

-

Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and lead to faster reactions with less epimerization, particularly when coupling chiral molecules.[] They often incorporate a 1-hydroxy-1H-benzotriazole (HOBt) moiety, which acts as an activating agent and scavenger of side-reaction intermediates.

Protocol Validation: The order of addition is critical when using uronium/aminium reagents. The coupling reagent should be allowed to react with the carboxylic acid to form the active ester before the amine is introduced. Premature addition of the amine can lead to the formation of an inactive guanidinium byproduct.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate the synthesis of salicylanilides. A one-pot method involving the direct reaction of salicylic acid and an aromatic amine in the presence of phosphorus trichloride (PCl₃) under microwave irradiation provides the desired products in good yields with significantly reduced reaction times compared to conventional heating.[7]

Expertise in Practice: Microwave synthesis is not merely about rapid heating. It often leads to different product distributions and higher yields due to localized superheating and efficient energy transfer, which can overcome activation barriers more effectively than bulk heating in an oil bath.[7][8]

Advanced Synthetic Strategies: Cross-Coupling Reactions

For more complex derivatives or when building large libraries, transition metal-catalyzed cross-coupling reactions offer unparalleled versatility. These methods form the C-N bond by coupling an aryl halide (or pseudohalide) with an amine.

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classic copper-promoted reaction for forming C-N bonds.[9][10] In the context of salicylanilide synthesis, this typically involves the reaction of a salicylic acid derivative (often a 2-halobenzoic acid) with an aniline, or a salicylamide with an aryl halide.

Mechanistic Considerations: The traditional Ullmann reaction requires harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[9][10] Modern iterations have improved the reaction's scope by using soluble copper catalysts supported by ligands like diamines or phenanthroline, which facilitate the catalytic cycle at lower temperatures.[9][11] The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.[11][12]

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly general and efficient method for coupling aryl halides with amines under relatively mild conditions.[13][14]

The Catalytic System: This reaction relies on a palladium catalyst, a phosphine-based ligand, and a base.

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.

-

Ligands: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) was critical to the reaction's success. These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[13][15]

-

Base: A non-nucleophilic base, such as NaOt-Bu or Cs₂CO₃, is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[16]

Authoritative Grounding: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] This method's functional group tolerance and broad substrate scope have made it a go-to strategy in modern medicinal chemistry.[13]

Visualizing Synthetic Strategies

General Workflow for Salicylanilide Synthesis

Caption: A generalized workflow for the synthesis of salicylanilide derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Protocols & Data

This section provides representative, step-by-step protocols derived from published literature. These should be adapted based on the specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of Chloro-Substituted Salicylanilide via Acyl Chloride

Adapted from[17]

-

Activation: To a solution of 2-hydroxybenzoic acid (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at 0 °C.

-

Reflux the mixture for 3 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-hydroxybenzoyl chloride.

-

Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve the appropriately substituted chloroaniline (e.g., 2-chloroaniline or 4-chloroaniline, 1 eq.) and triethylamine (1.2 eq.) in DCM.

-

Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final N-(chlorophenyl)-2-hydroxybenzamide.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Adapted from[7]

-

Setup: In a microwave-safe reaction vessel, combine salicylic acid (1 mmol), the desired aromatic amine (1 mmol), and phosphorus trichloride (PCl₃, 0.4 mmol) in xylene (5 mL).

-

Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic acid is consumed (typically 3-5 minutes).

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Yields for Microwave vs. Conventional Synthesis

Data synthesized from[7]

| Entry | Aniline Substituent | Microwave Yield (%) | Conventional Heating Yield (%) |

| 1 | H | 92 | 75 |

| 2 | 4-CH₃ | 89 | 72 |

| 3 | 4-Cl | 95 | 80 |

| 4 | 4-NO₂ | 85 | 68 |

| 5 | 2-Cl | 88 | 70 |

Structure-Activity Relationship (SAR) and Biological Significance

The synthetic accessibility of the salicylanilide scaffold allows for systematic exploration of its structure-activity relationships. Modifications at three key positions—the salicylate ring, the aniline ring, and the amide linker—can profoundly impact biological activity.[18]

-

Salicylate Ring: Halogenation, particularly at the 5-position (e.g., 5-chloro), is often crucial for potent activity.[18] The 2-hydroxy group is generally considered essential, as its removal can lead to a significant drop in potency.[6][18]

-

Aniline Ring: The nature and position of substituents on the aniline ring are critical for modulating activity and selectivity. Hydrophobic and electron-withdrawing groups, such as trifluoromethyl (CF₃) or nitro (NO₂) groups, have been shown to enhance activity against various targets.[6][18]

-

Amide Linker: While less commonly modified, alterations to the amide bond itself or its replacement with bioisosteres can influence the compound's conformation and physicochemical properties.

Table 2: Biological Activity of Selected Salicylanilide Derivatives

Data synthesized from[19]

| Compound | Aniline Moiety | EGFR Inhibition IC₅₀ (nM) | A431 Cell Line IC₅₀ (µM) |

| Gefitinib | (Positive Control) | 12.1 ± 2.21 | 0.85 ± 0.51 |

| 12a | 3-chloro-4-fluorophenyl | 10.4 ± 2.25 | 0.91 ± 0.48 |

| 12b | 4-(piperidin-1-yl)propoxy... | 15.4 ± 2.33 | 0.42 ± 0.43 |

The data indicates that salicylanilide derivatives can be synthesized to exhibit potent inhibitory activity against key biological targets like the Epidermal Growth Factor Receptor (EGFR), with potencies comparable to or exceeding that of established drugs like gefitinib.[19]

Conclusion

The synthesis of benzosalicylanilide derivatives is a mature yet continually evolving field. While classic methods based on acyl chlorides and direct amidation remain valuable, modern strategies employing microwave assistance and advanced cross-coupling reactions have significantly expanded the synthetic toolbox. These powerful techniques allow for the rapid and efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of this privileged scaffold for a wide range of therapeutic applications, from oncology to infectious diseases.[3][20] The choice of synthetic route must be guided by a thorough understanding of the underlying mechanisms, substrate compatibility, and desired scale, ensuring the production of high-quality compounds for rigorous biological evaluation.

References

-

Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]

-

Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. Available at: [Link]

-

Common salicylanilide derivates used in clinical or veterinary practise. ResearchGate. Available at: [Link]

-

Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. Available at: [Link]

-

Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. Available at: [Link]

-

Salicylanilides and Their Anticancer Properties. PMC. Available at: [Link]

-

One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Taylor & Francis. Available at: [Link]

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]

-

One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Request PDF - ResearchGate. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Ullmann Reaction Mechanism. BYJU'S. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lab Reporter [fishersci.co.uk]

- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Technical Guide: In Vitro Effects of Gamma-Phenylbutyrate (4-PBA) on Cancer Cells

Executive Summary & Chemical Identity[1][2]

Gamma-phenylbutyrate , chemically known as 4-Phenylbutyrate (4-PBA) or 4-Phenylbutyric acid , is a short-chain fatty acid derivative.[1] While its glycerol ester form (Glycerol Phenylbutyrate) is clinically approved for urea cycle disorders, in vitro oncology research predominantly utilizes the salt form, Sodium 4-Phenylbutyrate (Na-PBA) .

This preference arises because the glycerol ester requires extensive lipase hydrolysis—typically a hepatic process—to release the active moiety. In cell culture models, direct application of Na-PBA ensures immediate bioavailability.

Therapeutic Profile: 4-PBA functions as a "pan-HDAC inhibitor" (Histone Deacetylase Inhibitor) and a "Chemical Chaperone."[2] Its dual mechanism targets the epigenetic dysregulation in cancer cells while simultaneously modulating Endoplasmic Reticulum (ER) stress, making it a unique candidate for combination therapies and differentiation strategies.

Mechanisms of Action: The Dual-Targeting System

The anti-neoplastic activity of 4-PBA relies on two distinct, yet interconnected, cellular mechanisms.

Epigenetic Modulation (HDAC Inhibition)

4-PBA is a Class I and II HDAC inhibitor. By blocking the deacetylation of histone tails, it forces chromatin into a relaxed (euchromatin) state.

-

Causality: HDAC inhibition

Hyperacetylation of Histones H3/H4 -

Outcome: G0/G1 cell cycle arrest, differentiation, and apoptosis.

Proteostasis Regulation (Chemical Chaperone)

Unlike most HDAC inhibitors, 4-PBA acts as a low-molecular-weight chemical chaperone. It interacts with hydrophobic domains of misfolded proteins in the ER lumen.

-

Causality: 4-PBA binds exposed hydrophobic regions

Prevents protein aggregation -

Outcome: In some cancers (e.g., multiple myeloma), this reduces the proteotoxic stress required for survival; in others, it facilitates the folding of mutant tumor suppressors (e.g., mutant p53) to restore function.

Visualization: Signaling Pathways

The following diagram illustrates the convergence of HDAC inhibition and ER stress modulation by 4-PBA.

Figure 1: Mechanistic pathway of 4-PBA showing dual action in the Nucleus (HDAC inhibition) and ER (Chaperone activity).

Quantitative Data Summary

The following table synthesizes in vitro efficacy data. Note the millimolar (mM) range, which is characteristic of aliphatic acid HDAC inhibitors (compared to nanomolar ranges for hydroxamic acids like Vorinostat).

| Cancer Type | Cell Line | Effective Concentration (IC50 / Active Dose) | Key Phenotype Observed | Source |

| Glioblastoma | U87-MG, T98G | 2.0 – 5.0 mM | G1 arrest, Connexin 43 upregulation | [1, 2] |

| Pancreatic | BxPC-3, T3M4 | 1.5 – 4.0 mM | Apoptosis, reduced migration | [3] |

| Prostate | PC-3, LNCaP | 2.0 – 8.0 mM | Histone hyperacetylation, p21 induction | [4] |

| Gastric | MGC-803 | 2.0 – 5.0 mM | Inhibition of proliferation, EMT modulation | [5] |

| Breast | MCF-7 | 3.0 – 10.0 mM | Synergistic cytotoxicity with cisplatin | [6] |

Critical Insight: 4-PBA is often cytostatic rather than purely cytotoxic at lower concentrations (< 2mM). Efficacy assays should account for this by measuring metabolic activity (MTT) over longer durations (72h) or using clonogenic survival assays.

Experimental Protocols

Protocol A: Determination of IC50 (Viability Assay)

Rationale: To establish the effective dose range for specific cell lines. 4-PBA requires high concentrations; ensure buffer capacity (HEPES/Bicarbonate) is sufficient to maintain pH.

Materials:

-

Sodium 4-Phenylbutyrate (Solid, >98% purity).

-

Solvent: PBS or Sterile Water (Stock solution: 100 mM or 500 mM). Do not use DMSO if not necessary, as 4-PBA is water-soluble and DMSO can induce differentiation artifacts.

Workflow:

-

Seeding: Plate cancer cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Treatment: Prepare serial dilutions of 4-PBA in complete media.

-

Recommended Range: 0, 0.5, 1, 2, 5, 10, 20 mM.

-

Control: Vehicle (PBS/Water) matched to the highest volume added.

-

-

Incubation: Incubate for 72 hours . (48h is often insufficient for HDACi-mediated cell cycle arrest to manifest as a viability drop).

-

Readout: Add MTT or CellTiter-Glo reagent. Read absorbance/luminescence.

-

Calculation: Normalize to Vehicle Control = 100%. Fit non-linear regression (Log(inhibitor) vs. response) to calculate IC50.

Protocol B: Validation of HDAC Inhibition (Western Blot)

Rationale: To prove that the observed viability loss is mechanism-specific (epigenetic) and not due to osmotic stress or pH change.

Target Markers:

-

Acetyl-Histone H3 (Lys9/Lys14): Primary marker of HDAC inhibition.

-

p21 (Waf1/Cip1): Downstream functional marker.

Workflow:

-

Treatment: Treat cells in 6-well plates with IC50 concentration of 4-PBA for 24 hours.

-

Lysis: Lyse cells using RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .

-

Crucial Step: Add Butyrate (10 mM) or Trichostatin A (TSA) to the lysis buffer to prevent deacetylation during extraction.

-

-

Separation: Run 15% SDS-PAGE (Histones are small, ~15 kDa).

-

Blotting: Transfer to PVDF membrane (0.2 µm pore size recommended for small proteins).

-

Detection: Probe for Acetyl-H3. A successful experiment will show a massive increase in band intensity in 4-PBA treated lanes compared to control.

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental timeline for validating 4-PBA efficacy.

References

-

Asklund, T. et al. (2004).[3] "Histone deacetylase inhibitor 4-phenylbutyrate modulates glial fibrillary acidic protein and connexin 43 expression, and enhances gap-junction communication, in human glioblastoma cells."[3] European Journal of Cancer.[3] Link

-

Engelhard, H.H. et al. (1998). "Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells." Journal of Neuro-Oncology. Link

-

Dovzhanskiy, D.I. et al. (2012).[4] "Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43."[4] Anti-Cancer Drugs.[1][3][4][5][6][7][8] Link

-

Carducci, M.A. et al. (1996). "Phenylbutyrate induces apoptosis in human prostate cancer cells and is more potent than phenylacetate." Clinical Cancer Research. Link

-

Zhang, X. et al. (2016). "4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation."[9] Scientific Reports. Link

-

Sasso, J.M. et al. (2016). "Pt(IV) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action."[10] Dalton Transactions. Link

Sources

- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro | Oncotarget [oncotarget.com]

- 3. Frontiers | Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells [frontiersin.org]

- 4. Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis and tumor remission in liver tumor xenografts by 4-phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Influence of the Fatty Acid Metabolism on the Mode of Action of a Cisplatin(IV) Complex with Phenylbutyrate as Axial Ligands | MDPI [mdpi.com]

- 9. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pt( iv ) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of acti ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04205D [pubs.rsc.org]

"Benzosalicylanilide scaffolds for drug discovery"

Technical Whitepaper & Experimental Guide [1]

Executive Summary: The "Privileged" Scaffold

The Benzosalicylanilide scaffold—chemically defined as

This guide serves as a technical blueprint for exploiting this scaffold. Unlike simple salicylanilides, benzosalicylanilides exhibit a unique dual-mechanism profile: they act as protonophoric uncouplers in mitochondria and bacteria, while simultaneously inhibiting specific signaling nodes like bacterial Two-Component Systems (TCS) and oncogenic STAT3/NF-

Chemical Architecture & SAR Logic

The biological potency of benzosalicylanilides hinges on an intramolecular hydrogen bond network that "locks" the molecule into a pseudo-cyclic planar conformation. This planarity is critical for membrane insertion and target binding.

The Core Pharmacophore

The scaffold consists of three distinct domains:

-

The Acidic Head (A-Ring): A hydroxynaphthalene moiety.[1][2] The phenolic -OH at position 1 or 3 (relative to the amide) is the proton donor.

-

The Linker: An amide bond (-CONH-).[1]

-

The Hydrophobic Tail (B-Ring): An aniline derivative, often substituted with electron-withdrawing groups (EWGs) like -Cl, -CF

, or -NO

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their impact on biological activity.

Figure 1: SAR map detailing the functional domains of the benzosalicylanilide scaffold and their downstream effects on physicochemical properties.

Mechanisms of Action[4][5][6]

Protonophoric Uncoupling (Universal)

The most conserved mechanism is mitochondrial uncoupling .[1] The benzosalicylanilide acts as a lipophilic weak acid.

-

Protonation: In the acidic intermembrane space (IMS), the phenolic anion accepts a proton.

-

Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM).

-

Dissociation: In the alkaline matrix, the proton dissociates.

-

Return: The delocalized anion (stabilized by the amide H-bond and EWGs) diffuses back to the IMS, completing the futile cycle.

-

Result: Dissipation of the proton motive force (

), halting ATP synthesis, and triggering apoptosis in cancer cells or metabolic arrest in bacteria.

-

Two-Component System (TCS) Inhibition (Antibacterial)

In Gram-positive bacteria (e.g., S. aureus, Enterococcus), benzosalicylanilides inhibit the histidine kinase sensors (e.g., KinA, VanS).[1]

-

Mechanism: They induce structural aggregation of the kinase domain, preventing autophosphorylation. This shuts down virulence factor production and antibiotic resistance mechanisms (like vancomycin resistance).[1]

Oncogenic Signaling Modulation (Anticancer)

Unlike standard chemotherapy, these scaffolds target hypoxic and nutrient-deprived tumor microenvironments.[1]

-

STAT3/NF-

B: They inhibit the phosphorylation of STAT3 and the nuclear translocation of NF- -

p53 Independence: Hydroxynaphthanilides induce apoptosis effectively in p53-mutant or null cell lines (e.g., HCT116 p53-/-), making them valuable for drug-resistant cancers.[1]

Synthesis Protocol: Microwave-Assisted Coupling

The traditional synthesis using thionyl chloride often leads to low yields due to side reactions. The Microwave-Assisted PCl

Reaction Scheme

Reagents:

-

A: 3-Hydroxy-2-naphthoic acid (1.0 eq)[1]

-

B: Substituted Aniline (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq)[1]

-

Reagent: Phosphorus Trichloride (PCl

) (0.5 eq)[1] -

Solvent: Chlorobenzene or Xylene (anhydrous)[1]

Step-by-Step Protocol

-

Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of the hydroxynaphthoic acid and 1.0 mmol of the aniline in 3 mL of anhydrous chlorobenzene.

-

Activation: Add 0.5 mmol (approx. 45

L) of PCl -

Irradiation: Seal the vial and place in a microwave reactor (e.g., CEM Discover or Biotage).

-

Settings: Dynamic mode, Target Temperature = 130°C, Max Power = 200W.

-

Time: 15–20 minutes.[1]

-

-

Work-up:

-

Cool the mixture to room temperature.

-

The product often precipitates directly. Filter the solid.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 5% NaHCO

(to remove unreacted acid) and 1M HCl (to remove unreacted aniline).[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).

Yield Expectation: >85% for electron-deficient anilines.[1]

Quantitative Data Summary

The following table summarizes the activity of key benzosalicylanilide derivatives compared to the parent salicylanilide (Niclosamide).

| Compound Class | R-Substituent (Aniline) | Log P | Bacterial MIC ( | Cancer IC | Mechanism Note |

| Salicylanilide | 2-Cl-4-NO | 3.6 | 1.5 | 0.8 | Std.[1] Uncoupler |

| Hydroxynaphthanilide | 3,5-bis(CF | 5.2 | 0.8 | 0.3 | High Lipophilicity |

| Hydroxynaphthanilide | 3,4-dichloro | 4.8 | 1.2 | 0.5 | Balanced Potency |

| Hydroxynaphthanilide | 4-methoxy | 3.9 | >30 | >20 | Inactive (e- donor) |

Note: Electron-withdrawing groups (CF

Experimental Workflow: Mechanism Validation

To confirm the mechanism of action for a new benzosalicylanilide hit, follow this logical flowchart.

Figure 2: Screening workflow to distinguish specific uncoupling/kinase inhibition from non-specific membrane lysis.[1]

References

-

Structure-activity relationships of N-benzylsalicylamides. Source: PubMed (Vertex AI Search Result 1.1) URL:[1][Link] (Context: General SAR for salicylamides)[1]

-

Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. Source: Journal of Medicinal Chemistry / PubMed URL:[Link] (Context: Discovery of TCS inhibition mechanism)[1]

-

One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Source: Synthetic Communications URL:[Link] (Context: PCl3 Microwave protocol)[1]

-

Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides. Source: Int. J. Mol.[1] Sci. / NIH URL:[1][Link] (Context: Hydroxynaphthanilide anticancer activity)[1]

-

Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies. Source: mBio (ASM Journals) URL:[1][Link] (Context: Uncoupling and efflux pump synergy)[1]

Sources

Technical Whitepaper: Anticancer Mechanisms and Therapeutic Potential of Salicylanilide Derivatives

Topic: Anticancer Properties of Salicylanilide Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically utilized as potent anthelmintics (e.g., Niclosamide, Closantel), salicylanilide derivatives have emerged as a high-value scaffold for oncological drug repurposing.[1][2][3][4][5] This whitepaper analyzes the chemical biology, multi-targeted mechanisms of action (MOA), and experimental validation frameworks necessary for developing these compounds as anticancer agents. Unlike single-target kinase inhibitors, salicylanilides exhibit a "poly-pharmacological" profile, acting as mitochondrial uncouplers while simultaneously modulating STAT3, NF-

Part 1: Chemical Biology & Pharmacophore Analysis

The salicylanilide core consists of a salicylic acid moiety linked to an aniline ring via an amide bond.[4] The anticancer potency of this scaffold is dictated by strict Structure-Activity Relationships (SAR).

The Protonophore "Warhead"

The phenolic hydroxyl group (–OH) at the ortho position of the benzoic acid ring is the critical determinant for mitochondrial uncoupling.

-

Mechanism: The acidic proton allows the molecule to exist in anionic and neutral forms. The lipophilic anion crosses the inner mitochondrial membrane (IMM) driven by the membrane potential (

), picks up a proton in the intermembrane space, and returns as a neutral molecule, dissipating the proton gradient. -

SAR Insight: Masking this –OH group (e.g., O-methylation) often abolishes uncoupling activity but may retain or enhance kinase inhibitory potential (e.g., EGFR inhibition).

The Hydrophobic "Tail" & Substituents

-

Halogenation: Chlorine, bromine, or iodine substitutions on the aniline or salicylic ring increase lipophilicity (logP) and acidity (

), enhancing membrane permeability and protonophore efficiency. -

Nitro Groups: Electron-withdrawing groups (like

in Niclosamide) stabilize the anionic form, crucial for the proton shuttle mechanism.

Visualization: Pharmacophore Map

The following diagram illustrates the structural requirements for dual-action activity (Uncoupling vs. Kinase Inhibition).

Caption: Structural dissection of the salicylanilide scaffold highlighting the functional roles of the phenolic hydroxyl group and halogenated aniline ring.

Part 2: Multi-Targeted Mechanisms of Action (The Core)

Salicylanilides function through a unique "catastrophic energy depletion" mechanism coupled with signal transduction inhibition.

Mitochondrial Uncoupling & Metabolic Stress

By shuttling protons across the IMM, derivatives like Niclosamide uncouple oxidative phosphorylation (OXPHOS) from ATP synthesis.

-

Consequence: This leads to a rapid drop in intracellular ATP and depolarization of

. -

Downstream Effect: The energy crisis activates AMPK (AMP-activated protein kinase), which subsequently inhibits mTORC1 , triggering autophagy and inhibiting protein synthesis.

Signal Transduction Modulation

-

STAT3 Inhibition: Salicylanilides inhibit the phosphorylation of STAT3 at Tyr705.[6] This is likely indirect, mediated by the modulation of upstream kinases or phosphatases sensitive to cellular redox states.

-

NF-

B Suppression: Compounds block the phosphorylation of I -

EGFR Inhibition: Certain O-substituted derivatives (where the protonophore activity is silenced) act as ATP-competitive inhibitors of the EGFR kinase domain.

Visualization: Integrated Signaling Pathways

Caption: Integrated mechanistic map showing how mitochondrial uncoupling and direct signaling inhibition converge to induce apoptosis and autophagy.

Part 3: Experimental Framework (Protocols)

To validate these mechanisms, a rigorous experimental design is required. The following protocols prioritize self-validation and causality.

Protocol A: Validation of Mitochondrial Uncoupling (Seahorse Assay)

Objective: To distinguish between electron transport chain (ETC) inhibition and uncoupling.

-

System: Seahorse XF Analyzer (Agilent).

-

Cell Model: HCT116 or A549 cells seeded at 20,000 cells/well.

-

Injection Strategy:

-

Basal Respiration: Measure Oxygen Consumption Rate (OCR).

-

Injection 1 (Oligomycin): Inhibits ATP synthase.

-

Injection 2 (Test Compound): If the compound is an uncoupler, OCR will spike (maximal respiration) despite Oligomycin presence.

-

Injection 3 (Rotenone/Antimycin A): Shuts down ETC (Negative control).

-

-

Self-Validation: If OCR decreases upon compound injection (similar to Rotenone), the compound is an ETC inhibitor, not an uncoupler.

Protocol B: STAT3 Inhibition Analysis (Western Blotting)

Objective: Confirm specific inhibition of the JAK/STAT pathway.

-

Treatment: Treat cells with compound (0.5, 1, 5

M) for 4–24 hours. -

Stimulation: Induce STAT3 phosphorylation with IL-6 (10 ng/mL) for 15 mins prior to lysis. This proves the drug can overcome potent cytokine stimulation.

-

Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

-

Detection: Probe for p-STAT3 (Tyr705) and Total STAT3.

-

Causality Check: Total STAT3 levels must remain constant. A decrease in total protein suggests degradation or toxicity, not specific signaling inhibition.

Protocol C: Cytotoxicity Screening (SRB Assay)

Objective: Determine IC50 with high reproducibility.

-

Fixation: Fix cells with cold trichloroacetic acid (TCA) rather than MTT reduction. This avoids artifacts caused by metabolic uncouplers (which can interfere with mitochondrial reductase-based assays like MTT).

-

Staining: Stain with Sulforhodamine B (SRB).

-

Calculation:

.

Visualization: Experimental Workflow

Caption: Step-by-step screening workflow from initial cytotoxicity assessment to detailed mechanistic validation.

Part 4: Quantitative Data Landscape

The following table summarizes the potency of key salicylanilide derivatives against major cancer cell lines.

| Compound | Target Mechanism | Cell Line | IC50 ( | Ref |

| Niclosamide | Uncoupling, STAT3, Wnt | DU145 (Prostate) | 0.7 - 1.5 | [1, 2] |

| Niclosamide | Uncoupling, NF- | AML Stem Cells | ~0.5 | [3] |

| Closantel | Uncoupling, BRAF V600E | Melanoma | 2.0 - 4.0 | [4] |

| Oxyclozanide | Uncoupling | HCT116 (Colon) | 5.0 - 8.0 | [5] |

| Compound 12b | EGFR Inhibition | A549 (Lung) | 0.57 | [6] |

| Salicylanilide 16 | STAT3 Inhibition | DU145 (Prostate) | Low | [7] |

Note: IC50 values are approximate and dependent on assay conditions (e.g., serum concentration).

Part 5: Challenges & Future Outlook

Solubility & Bioavailability

The primary hurdle for salicylanilides is their poor water solubility (high logP) and rapid metabolism.

-

Solution: Development of nanosuspensions or polymeric micelles to improve systemic delivery.

-

Prodrugs: Esterification of the phenolic hydroxyl group can improve oral bioavailability, with the active drug released via plasma esterases.

Toxicity Window

While "mild" uncoupling is therapeutic, severe uncoupling can lead to hyperthermia and acidosis.

-

Strategy: Targeting tumor-specific microenvironments (e.g., hypoxia) or using antibody-drug conjugates (ADCs) to deliver the payload specifically to cancer cells.

References

-

Ren, X., et al. (2010). Niclosamide, an antihelminthic drug, inhibits signaling by STAT3.[8] ACS Medicinal Chemistry Letters. Link

-

Li, Y., et al. (2014). Niclosamide, a drug for anthelmintic therapy, suppresses the signaling pathways of Wnt/beta-catenin and Notch in colon cancer cells. Cancer Letters. Link

-

Jin, Y., et al. (2010). Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species.[6][9] Cancer Research.[6] Link

-

Kauerová, T., et al. (2023).[5] Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. Link

-

Alasadi, A., et al. (2018). Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers.[10] Nature Communications. Link

-

Hu, M., et al. (2015).[3] Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors.[4][11][12] Chemical Biology & Drug Design. Link

-

Zhu, H., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). International Journal of Molecular Sciences. Link

Sources

- 1. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 8. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 10. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. pubs.acs.org [pubs.acs.org]

"exploring the biological activity of novel Benzosalicylanilides"

A Technical Guide to Mechanism, Synthesis, and Evaluation

Executive Summary

Benzosalicylanilides—specifically hydroxynaphthanilides —represent a lipophilic evolution of the salicylanilide pharmacophore (e.g., Niclosamide). By fusing a benzene ring to the salicylate moiety, these "benzo-fused" analogs exhibit enhanced hydrophobicity and altered pKa values, significantly impacting their bioavailability and membrane interaction.

This guide details the technical exploration of these compounds, moving beyond basic screening to rigorous mechanistic validation. We focus on their dual-action potential: as potent protonophore uncouplers against multidrug-resistant bacteria (MRSA, M. tuberculosis) and as STAT3 inhibitors in oncological contexts.

Part 1: Structural Rationale & Synthesis[1]

The core advantage of benzosalicylanilides over traditional salicylanilides lies in the naphthalene ring system, which increases the partition coefficient (logP). This modification enhances penetration into the mycobacterial cell wall and the mitochondrial outer membrane.

1.1 The Pharmacophore

The essential structural features for biological activity include:

-

An Acidic Hydroxyl Group: Located ortho to the amide bond (on the naphthalene ring). This is the proton donor.

-

The Amide Linker: Provides hydrogen bond donor/acceptor sites for target binding.

-

Electron-Withdrawing Groups (EWGs): Substituents on the aniline ring (e.g., -CF3, -Cl, -NO2) modulate the acidity of the phenolic hydroxyl, optimizing the proton shuttle mechanism.

1.2 Microwave-Assisted Synthesis Protocol

Traditional thermal condensation is often inefficient for these sterically hindered systems. The industry standard has shifted toward microwave-assisted synthesis using phosphorus trichloride (

DOT Diagram: Synthesis Workflow

Figure 1: One-pot microwave-assisted synthesis of hydroxynaphthanilides via PCl3 activation.

Part 2: Antimicrobial Potency (MRSA & Mycobacteria)[2]

Benzosalicylanilides are strictly membrane-active agents. Their lipophilicity allows them to bypass efflux pumps that render traditional antibiotics ineffective against MRSA and Mycobacterium species.

2.1 Comparative Activity Data

The following table summarizes the biological activity of key hydroxynaphthanilide derivatives compared to standard controls. Note the shift in potency when the aniline ring is substituted with electron-withdrawing groups.

| Compound Scaffold | Substituent (R) | Target Organism | MIC (µM) | Reference |

| 3-hydroxynaphthanilide | 2-methoxy | S. aureus (MRSA) | 55.0 | [1] |

| 3-hydroxynaphthanilide | 4-nitro | M. kansasii | 13.0 | [1] |

| 2-hydroxynaphthanilide | 3-trifluoromethyl | M. marinum | 29.0 | [2] |

| Niclosamide (Control) | 2-Cl-4-NO2 | S. aureus | ~1-4 | [3] |

| Isoniazid (Control) | N/A | M. kansasii | >20 | [1] |

2.2 Protocol: MIC Determination for Lipophilic Compounds

Critical Challenge: These compounds precipitate in aqueous media, leading to false negatives. Solution: A modified broth microdilution method with strict solvent controls.

-

Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

-

Dilution: Create intermediate dilutions in the culture medium (Mueller-Hinton or Middlebrook 7H9) such that the final DMSO concentration never exceeds 1% (v/v) to avoid solvent toxicity.

-

Inoculation:

-

Readout: Visual turbidity or Resazurin (Alamar Blue) reduction.

-

Note: For resazurin assays with these compounds, add the dye 24 hours prior to reading to prevent interference from the compound's intrinsic fluorescence.

-

Part 3: Mechanism of Action (The Protonophore Cycle)

The primary mechanism of action (MoA) for benzosalicylanilides is the uncoupling of oxidative phosphorylation . They act as protonophores, collapsing the Proton Motive Force (PMF) essential for ATP synthesis.[6]

3.1 The Mechanism[6]

-

Protonation: In the acidic intermembrane space (or periplasm), the anionic form of the molecule picks up a proton (

) at the phenolic hydroxyl group. -

Translocation: The neutral, lipophilic molecule diffuses across the lipid bilayer.

-

Deprotonation: In the alkaline matrix (or cytoplasm), the proton is released, regenerating the anion.

-

Return: The anion, delocalized by the amide and aromatic rings, moves back across the membrane (often aided by the membrane potential), completing the futile cycle.

DOT Diagram: Protonophore Uncoupling Cycle

Figure 2: The futile proton cycle driven by benzosalicylanilides, dissipating the electrochemical gradient.

3.2 Validation Protocol: ATP Synthesis Inhibition

To confirm uncoupling rather than electron transport chain (ETC) inhibition, measure ATP levels directly.

-

Cell System: Use S. aureus or mammalian cells (e.g., HepG2 for toxicity).

-

Treatment: Incubate cells with the compound (0.5x to 2x MIC) for 30 minutes.

-

Lysis & Reaction: Add BacTiter-Glo™ (Promega) reagent.

-

Reaction:

.

-

-

Interpretation: A sharp drop in luminescence without a corresponding drop in cell viability (at early time points) confirms ATP depletion via uncoupling.

Part 4: Oncological Applications (STAT3 Inhibition)

Beyond bacteria, benzosalicylanilides are emerging as STAT3 inhibitors for glioblastoma and prostate cancer. The STAT3 pathway is often constitutively active in these cancers, driving survival and metastasis.

4.1 Mechanism: SH2 Domain Targeting

Benzosalicylanilides (like Niclosamide and its benzo-analogs) inhibit the phosphorylation of STAT3 at Tyr705. This prevents:

-

Dimerization: STAT3 cannot form homodimers.

-

Nuclear Translocation: The transcription factor remains cytoplasmic.

-

Transcription: Downregulation of anti-apoptotic genes (Bcl-xL, Cyclin D1).

DOT Diagram: STAT3 Inhibition Pathway

Figure 3: Disruption of the STAT3 signaling cascade by benzosalicylanilides prevents nuclear transcription of oncogenes.

References

-

Vinsova, J. et al. (2013). "Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides." Molecules, 18(7), 8639-8656.

-

Gonec, T. et al. (2013). "Synthesis of ring-substituted 2-hydroxynaphthalene-1-carboxanilides and their biological activity." Molecules, 18(9), 10548-10567.

-

Jurasek, M. et al. (2021). "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences, 22(20), 11028.

-

Lau, H. et al. (2022). "Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and STAT3." Pharmaceuticals, 15(7), 838.

-

Goegan, P. et al. (2002). "Stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives." Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antistaphylococcal activity of novel salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of Salicylanilide Derivatives

Abstract: This document provides a comprehensive guide to the essential analytical methodologies required for the robust characterization of salicylanilide derivatives, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The protocols and insights detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, quality, and stability of these active pharmaceutical ingredients (APIs). We will delve into the core techniques of chromatography, mass spectrometry, spectroscopy, and thermal analysis, explaining the causality behind experimental choices and providing validated, step-by-step protocols.

Introduction: The Analytical Imperative for Salicylanilides

Salicylanilides, structurally defined by a 2-hydroxy-N-phenylbenzamide core, are of significant interest in medicinal chemistry.[2] Their therapeutic potential is often dictated by the nature and position of substituents on both the salicylic acid and aniline rings.[3] For instance, electron-withdrawing groups can significantly influence activity.[3] The presence of the phenolic hydroxyl group is also considered crucial for the bioactivity of many derivatives.[3]

Given these structure-activity relationships, rigorous analytical characterization is not merely a quality control exercise; it is a fundamental component of drug discovery and development. It ensures that the correct molecule has been synthesized, quantifies its purity, identifies potential impurities or degradants, and characterizes its solid-state properties, all of which can impact bioavailability and stability. This guide is structured to provide an integrated analytical workflow, from initial identification to comprehensive solid-state analysis.

Foundational Analytical Strategy

A multi-modal approach is essential for the unambiguous characterization of salicylanilide derivatives. No single technique can provide all the necessary information. Our strategy integrates orthogonal methods to build a complete profile of the molecule.

The following diagram outlines a typical characterization workflow:

Caption: Integrated workflow for salicylanilide characterization.

Chromatographic Methods: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content (assay) of salicylanilide derivatives. Its high resolution and sensitivity make it ideal for separating the main compound from process impurities and degradation products.

Expertise & Rationale: HPLC Method Development

The selection of HPLC parameters is driven by the physicochemical properties of salicylanilides.

-

Stationary Phase: The moderately lipophilic nature of the salicylanilide backbone makes a reversed-phase C18 column (e.g., 150 or 250 mm x 4.6 mm, 5 µm particle size) the first choice.[1][4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typical.[4][5] The phenolic hydroxyl and amide protons mean that pH control is critical. An acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid buffer) suppresses the ionization of the phenolic group, leading to better peak shape and retention time stability.

-

Detection: The conjugated aromatic systems in salicylanilides provide strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths (e.g., 230 nm and 280 nm) and to assess peak purity.[2][6]

Protocol 1: RP-HPLC Method for Purity and Assay

This protocol is a general starting point and must be validated for each specific derivative according to ICH Q2(R1) guidelines.[7][8]

Objective: To determine the purity (% area) and concentration (assay) of a salicylanilide derivative.

1. Materials & Reagents:

- Salicylanilide Reference Standard (of known purity)

- Salicylanilide Test Sample

- Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)

- Formic Acid (ACS Grade)

- Ultrapure Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for moderately polar to nonpolar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Gradient | 50% B to 95% B over 20 min | Ensures elution of the main peak and any late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |

| Detection | PDA at 230 nm | Wavelength where many salicylates show strong absorbance.[4] |

3. Sample Preparation:

- Standard Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

- Test Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the Standard Solution using the Test Sample.

- System Suitability: A solution containing the API and a known impurity or a related compound is often used to verify resolution.[9]

4. Procedure & Analysis:

- Equilibrate the HPLC system until a stable baseline is achieved.

- Perform five replicate injections of the Standard Solution to check system suitability (e.g., %RSD of peak area ≤ 2.0%).[10]

- Inject the diluent (blank) to ensure no interfering peaks are present.

- Inject the Test Solution in duplicate.

- Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding blank and solvent peaks).

- Assay Calculation: Compare the peak area of the main peak in the Test Solution to that of the Standard Solution.

Spectroscopic and Spectrometric Methods: Structural Confirmation

While HPLC provides quantitative data on purity, it does not confirm molecular identity. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structure elucidation.

Mass Spectrometry (LC-MS)

Expertise & Rationale: Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[1] Electrospray Ionization (ESI) is typically used for salicylanilides, as the acidic and basic sites (phenol and amide) are readily ionized. High-resolution mass spectrometry (HRMS), for instance with an Orbitrap or TOF analyzer, provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[2][3]

Protocol 2: LC-MS for Identity Confirmation

-

Utilize the HPLC method described in Protocol 1.

-

Divert the column effluent to an ESI-MS detector.

-

Operate the MS in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be seen.

-

Compare the observed m/z values with the theoretical values for the expected compound. For HRMS, the mass accuracy should be within 5 ppm.

Caption: Typical HPLC-PDA-MS system configuration.

NMR Spectroscopy

Expertise & Rationale: NMR is the most definitive technique for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[11][12] Key expected signals for a salicylanilide scaffold include:

-

¹H NMR: A downfield singlet for the phenolic -OH proton (often broad), a singlet for the amide N-H proton, and a series of doublets and triplets in the aromatic region (typically 6.8-8.5 ppm) corresponding to the substituted rings.[13]

-

¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm, and a cluster of signals in the aromatic region (115-160 ppm).[13]

2D NMR techniques like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, providing unequivocal structural proof.

Infrared (IR) Spectroscopy

FT-IR provides confirmation of key functional groups. For salicylanilides, characteristic absorption bands include:

-

~3300 cm⁻¹: N-H stretching of the amide.

-

~3200-2500 cm⁻¹: Broad O-H stretching of the intramolecularly hydrogen-bonded phenol.

-

~1650 cm⁻¹: C=O stretching (Amide I band).

-

~1530 cm⁻¹: N-H bending (Amide II band).

Solid-State Characterization: Thermal and Structural Analysis

The solid-state properties of an API, such as crystallinity and polymorphism, can significantly affect its stability, solubility, and manufacturability. Thermal analysis and X-ray diffraction are key tools for this characterization.[11][14]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine the melting point, a key indicator of purity.[16] A sharp melting endotherm suggests a highly crystalline and pure material. Broad peaks may indicate impurities or the presence of an amorphous phase.[17] DSC can also detect polymorphic transitions, which appear as endothermic or exothermic events prior to melting.[14]

Protocol 3: DSC for Melting Point and Purity Estimation

-

Calibrate the DSC instrument using certified standards (e.g., Indium).

-

Accurately weigh 2-5 mg of the salicylanilide sample into an aluminum pan and hermetically seal it.

-

Place the sample in the DSC cell alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14]

-

Record the heat flow versus temperature. The peak of the endotherm is taken as the melting point, while the onset temperature is also a critical parameter.[18]

-

The instrument software can use the van't Hoff equation to estimate purity based on the shape of the melting peak, though this provides an estimate and is not a substitute for chromatographic purity.[16]

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[16] It is primarily used to assess thermal stability and to quantify the presence of residual solvents or water (hydrates).[17] A significant mass loss at temperatures below 120 °C typically indicates the presence of volatiles, while decomposition is observed at higher temperatures.[16][18]

Typical TGA Profile Interpretation:

| Temperature Range | Observation | Interpretation |

| 30 - 120 °C | Mass loss | Evaporation of residual solvent or unbound water. |

| 120 - 200 °C | Mass loss (stoichiometric) | Loss of water of hydration (for a hydrate). |

| > 200 °C | Significant, rapid mass loss | Onset of thermal decomposition. |

Conclusion

The analytical characterization of salicylanilide derivatives requires a thoughtful, multi-technique approach. The integrated workflow presented in these notes, combining chromatography for purity, mass spectrometry and NMR for identity, and thermal analysis for solid-state properties, provides a robust framework for ensuring the quality and consistency of these promising pharmaceutical compounds. Each method must be carefully developed and validated to demonstrate it is fit for its intended purpose, in line with global regulatory expectations.[10]

References

-

Kráľová, K., et al. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(9), 2133-2147. Available at: [Link]

-

Păduraru, O. M., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4619. Available at: [Link]

-

Szabó, R., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

-

Sharma, P., et al. (2020). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID. International Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 41-48. Available at: [Link]

-

Suezawa, H., et al. (2001). Studies on the Conformations of Antimicrobial Salicylanilide Derivatives by Spectroscopy. Bulletin of the Chemical Society of Japan, 74(12), 2361-2367. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

Long, W. J., et al. Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies Application Note. Available at: [Link]

-

Phetmung, H., et al. (2019). Thermal analysis, structure, spectroscopy and DFT calculations of a pharmaceutical cocrystal of salicylic acid and salicylamide. Journal of Molecular Structure, 1196, 755-764. Available at: [Link]

-

DeVoogd, N. J., et al. (2014). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. ACS Medicinal Chemistry Letters, 5(6), 683-688. Available at: [Link]

-

Caldow, M., et al. (2009). Multi-residue determination of phenolic and salicylanilide anthelmintics and related compounds in bovine kidney by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(46), 8200-5. Available at: [Link]

-

TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Application Note. Available at: [Link]

-

Sreehitha, S., et al. (2016). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Pharmaceutical and Healthcare-Open Access, 1(1). Available at: [Link]

-

Mary, Y. S., et al. (2015). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. International Journal of ChemTech Research, 8(4), 1775-1784. Available at: [Link]

-

Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Application Booklet. Available at: [Link]

-

AMS BIO. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Waisser, K., et al. (2005). The Oriented Development of Antituberculotics: Salicylanilides. Archiv der Pharmazie, 338(4), 173-178. Available at: [Link]

-

Sobańska, A. W., & Brzezińska, E. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Acta Poloniae Pharmaceutica, 79(1), 59-71. Available at: [Link]

-

Lizarraga, E., et al. (2021). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. Medicinal Chemistry Research, 30, 1189-1203. Available at: [Link]

-

Jamieson, W. D., & Hutzinger, O. (1970). Mass Spectrometry of Isomeric Hydroxy-Salicylanilides and Their Derivatives. Organic Mass Spectrometry, 3(10), 1435-1440. Available at: [Link]

-

Păduraru, O. M., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ResearchGate. Available at: [Link]

-

Kožuszniková, E., et al. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. In Advances in chromatography and electrophoresis & Chiranal 2016 (pp. 112-113). Palacký University, Olomouc. Available at: [Link]

-

Ciesielski, W., & Zakrzewski, R. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(17), 5489. Available at: [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

-

Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. Available at: [Link]

-

Pawlak, Z., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 185-95. Available at: [Link]

Sources

- 1. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. dadun.unav.edu [dadun.unav.edu]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. tainstruments.com [tainstruments.com]

- 18. mdpi.com [mdpi.com]

Application Note: Phenylbutyrate (4-PBA) in Neurological Disorder Models

[1][2][3][4][5]

Abstract

Sodium phenylbutyrate (4-PBA) has evolved from a canonical ammonia scavenger for urea cycle disorders into a versatile tool for neurodegenerative research. Its utility stems from a dual mechanism of action: functioning as a low-molecular-weight chemical chaperone to alleviate Endoplasmic Reticulum (ER) stress and acting as a Histone Deacetylase (HDAC) inhibitor to modulate gene transcription.[1] This guide provides a technical framework for applying 4-PBA in models of Alzheimer’s (AD), Parkinson’s (PD), Amyotrophic Lateral Sclerosis (ALS), and Ischemia, focusing on experimental design, dosage optimization, and signal validation.

Mechanistic Rationale & Experimental Logic

The Dual-Action Mechanism

The efficacy of 4-PBA in neurological models relies on distinguishing its two primary modes of action, which often require distinct concentration ranges.

-

Chemical Chaperone (ER Stress Relief):

-

Mechanism: 4-PBA interacts with hydrophobic domains of misfolded proteins, preventing aggregation and shielding them from premature degradation.[2] It suppresses the Unfolded Protein Response (UPR), specifically downregulating markers like GRP78/BiP, p-PERK, and CHOP.

-

Experimental Context: Critical for models driven by protein misfolding (e.g.,

-synuclein in PD, Amyloid- -

Dosage Note: Typically requires millimolar (mM) concentrations in vitro or high mg/kg doses in vivo to achieve stoichiometric chaperoning.

-

-

HDAC Inhibition (Epigenetic Modulation):

-

Mechanism: Acts as a pan-HDAC inhibitor (Class I/II), increasing histone acetylation (H3/H4). This opens chromatin structure, promoting the transcription of neurotrophic factors (e.g., BDNF, DJ-1) and survival genes (bcl-2).

-

Experimental Context: Essential for restoring synaptic plasticity and cognitive function, often independent of protein clearance.

-

Pathway Visualization

The following diagram illustrates the convergence of these mechanisms on neuronal survival.

Caption: 4-PBA exerts neuroprotection via direct inhibition of protein aggregation (left) and epigenetic upregulation of survival factors (right).

Experimental Protocols

In Vitro Optimization Protocol

Objective: Determine the optimal concentration for ER stress reduction vs. toxicity in neuronal cell lines (e.g., SH-SY5Y, Neuro2a, primary neurons).

Reagents:

-

4-PBA Stock: Dissolve Sodium 4-phenylbutyrate in sterile PBS or water to create a 1 M stock solution . Filter sterilize (0.22 µm). Store at -20°C. Note: Avoid DMSO if possible to minimize solvent toxicity, as PBA is water-soluble.

-

Stressor: Tunicamycin (Tm) or Thapsigargin (Tg) to induce ER stress.

Workflow:

-

Seeding: Plate cells (e.g., SH-SY5Y) at

cells/well in 6-well plates. Culture for 24h. -

Pre-treatment (Prophylactic Model):

-

Add 4-PBA to media at varying concentrations: 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM .

-

Incubate for 1–2 hours prior to stressor addition.

-

Expert Insight: Concentrations >10 mM can be osmotically stressful or toxic. The "sweet spot" for neuroprotection is often 2–5 mM .

-

-

Stress Induction:

-

Add Tunicamycin (1–2 µg/mL) or Thapsigargin (1 µM) to the PBA-containing media.

-

Incubate for 24 hours .

-

-

Readouts:

-

Viability: MTT or LDH assay.

-

Mechanism Check: Western Blot for GRP78, CHOP, and Acetyl-Histone H3.

-

In Vivo Administration Protocol (Mouse Models)

Objective: Chronic administration for neurodegenerative models (AD/PD/ALS).

Formulation:

-

Vehicle: 0.9% Saline (pH 7.4). 4-PBA is a salt and buffers well, but check pH after dissolving high concentrations.

-

Route: Intraperitoneal (i.p.) is preferred for consistent bioavailability in experimental settings. Oral (gavage or drinking water) is possible but requires taste masking (sugar water) due to bitterness.

Dosage Strategy:

-

Low Dose (HDACi dominant): 40–100 mg/kg/day.

-

High Dose (Chaperone dominant): 200–400 mg/kg/day.

-

Note: Doses up to 800 mg/kg are tolerated but require split dosing to avoid peak toxicity.

Step-by-Step Procedure (Chronic AD Model - Tg2576):

-

Preparation: Prepare fresh 4-PBA solution daily. For a 200 mg/kg dose in a 25g mouse (5 mg total), dissolve 20 mg/mL in saline and inject 0.25 mL.

-

Schedule:

-

Start: Pre-symptomatic phase (e.g., 6 months old for Tg2576).[1]

-

Frequency: Daily i.p. injections for 4–8 weeks.

-

-

Monitoring: Weigh mice daily. 4-PBA can alter metabolism; watch for weight loss >10%.

-

Tissue Collection:

-

Perfuse with PBS.

-

Hemisect brain: Fix one half (IHC for plaques/tangles), flash freeze other half (Western blot for soluble A

and acetyl-histones).

-

Experimental Workflow Diagram:

Caption: Workflow for chronic 4-PBA evaluation in neurodegenerative mouse models.

Data Summary & Dosage Guide

The following table summarizes validated dosages across key neurological models, synthesized from peer-reviewed literature.

| Disease Model | Species | Target Pathology | Typical Dosage | Route | Key Outcome | Reference |

| Alzheimer's (Tg2576) | Mouse | A | 200–400 mg/kg/day | i.p. | Restored memory, reduced Tau phosphorylation | [1, 5] |

| Parkinson's (MPTP) | Mouse | Dopamine loss, ROS | 100–120 mg/kg/day | i.p. | Protected dopaminergic neurons, reduced ROS | [2, 3] |

| ALS (SOD1-G93A) | Mouse | SOD1 Aggregation | 200–400 mg/kg/day | i.p. | Extended survival, delayed motor decline | [4] |

| Ischemia (MCAO) | Mouse | Infarct Volume | 40–120 mg/kg | i.p. | Reduced infarct size (dose-dependent) | [6] |

| Cell Culture (SH-SY5Y) | Human | ER Stress (Tm/Tg) | 2–5 mM | Media | Prevented apoptosis, reduced CHOP expression | [1, 6] |

Troubleshooting & Optimization

-

Issue: Solubility at High Concentrations.

-

Issue: Variable Behavioral Results.

-

Insight: 4-PBA clears rapidly (half-life ~1 hour in rodents). For behavioral assays dependent on acute plasticity (e.g., fear conditioning), administer 1 hour before training. For anti-aggregation effects, total daily load (chronic) is more important than timing.

-

-

Issue: Toxicity in Cell Culture.

-

Check: If cells detach at >5 mM, verify osmolarity. 4-PBA adds significant ionic strength. Include an osmotic control (e.g., mannitol) if testing high concentrations.

-

References

-

Ricobaraza, A., et al. (2011).[1] Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's mouse model. Neuropsychopharmacology. Link

-

Roy, A., et al. (2012).[3][7] Sodium phenylbutyrate controls neuroinflammatory and antioxidant activities and protects dopaminergic neurons in mouse models of Parkinson's disease.[8] PLoS One. Link

-

Zhou, W., et al. (2011). Phenylbutyrate up-regulates the DJ-1 protein and protects neurons in cell culture and in animal models of Parkinson disease.[9] Journal of Biological Chemistry. Link

-

Petri, S., et al. (2006). Cell-permeable peptide antioxidants as a novel therapeutic approach in a mouse model of amyotrophic lateral sclerosis. Journal of Neurochemistry. (Contextual reference for SOD1 models and combination therapies). Link

-

Cuadrado-Tejedor, M., et al. (2013). Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer's disease-like phenotype of a commonly used mouse model.[1][10] Current Pharmaceutical Design. Link

-

Qi, X., et al. (2004).[11] Sodium 4-phenylbutyrate protects against cerebral ischemic injury.[11] Molecular Pharmacology. Link

Sources

- 1. Long-term phenylbutyrate administration prevents memory deficits in Tg2576 mice by decreasing Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Phenylbutyrate ameliorates apoptotic neural cell death in Down syndrome by reducing protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Sodium phenylbutyrate controls neuroinflammatory and antioxidant activities and protects dopaminergic neurons in mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]